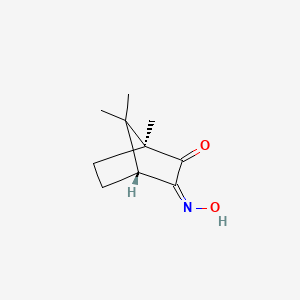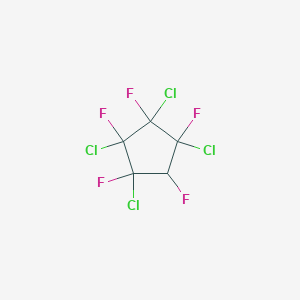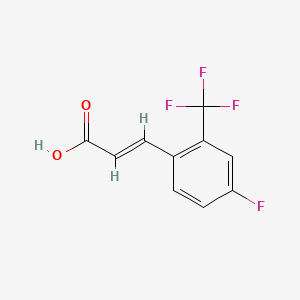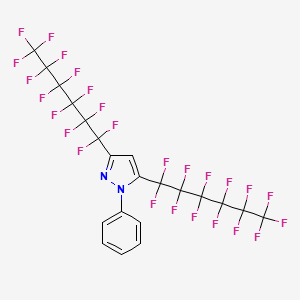
(1S,E)-(-)-Camphorquinone 3-oxime
Vue d'ensemble
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles, which might be structurally related to “(1S,E)-(-)-Camphorquinone 3-oxime”, are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
Oxadiazoles, which might be structurally related to “this compound”, have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Applications De Recherche Scientifique
Therapeutic Actions of Melatonin
Melatonin's protective capacity against diseases, often related to oxidative stress, suggests a potential interaction with quinone reductase 2 (QR2), a target that might explain some protective activities of melatonin through its specific capacity to reduce orthoquinone to unstable chemical species (Boutin, 2016).
Oxytocin's Regulatory Capacity
Oxytocin exhibits an anxiolytic and antistress factor, modulating general and social anxiety-related behaviors. This suggests a potential pathway for understanding the modulation of stress and addiction cycles, highlighting the neurobiological processes involved (Neumann & Slattery, 2016).
Antioxidant Properties
Research into the antioxidant properties of ubiquinone and alpha-tocopherol-related compounds reveals their effects as antioxidants, co-antioxidants, and pro-oxidants, indicating their significance in the regulation of oxidative stress and potential therapeutic applications (Gille, Rosenau, Kozlov, & Gregor, 2008).
Environmental Effects of Sunscreen Ingredients
Studies on the environmental effects of commonly used organic ultraviolet filters, such as oxybenzone, highlight concerns about their persistence in water sources and potential impacts on aquatic ecosystems, indicating the need for further investigation into the ecological risks associated with these compounds (Schneider & Lim, 2019).
Orientations Futures
6-Bromoindirubin-3′-Oxime (6BIO), a compound that might be structurally related to “(1S,E)-(-)-Camphorquinone 3-oxime”, has been found to suppress the mTOR Pathway, promote autophagy, and exert anti-aging effects in rodent liver . This suggests that similar compounds could have potential applications in the field of anti-aging pharmacology .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Camphor", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Chloroform", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Camphor is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form camphor oxime.", "Step 2: Camphor oxime is then reacted with chloroform and sodium hydroxide to form (1S)-1-chloro-2-(hydroxyimino)bornane.", "Step 3: (1S)-1-chloro-2-(hydroxyimino)bornane is then reacted with acetic acid and sodium acetate to form (1S,E)-(-)-Camphorquinone 3-oxime.", "Step 4: The final product is purified by recrystallization from ethanol." ] } | |
| 251645-83-7 | |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1 |
Clé InChI |
YRNPDSREMSMKIY-PHUNFMHTSA-N |
SMILES isomérique |
C[C@]12CCC(C1(C)C)C(=NO)C2=O |
SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2-bromopropanamide](/img/structure/B3040825.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)





